An In-depth Technical Guide on 2-Acetylbenzimidazole: Properties, Synthesis, and Applications
An In-depth Technical Guide on 2-Acetylbenzimidazole: Properties, Synthesis, and Applications
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of 2-Acetylbenzimidazole (CAS: 18773-95-0), a pivotal heterocyclic compound in modern chemistry. We delve into its fundamental physicochemical properties, established synthesis protocols, and key reactive characteristics. The narrative emphasizes the compound's role as a versatile synthon, particularly in the development of agrochemicals and pharmacologically active molecules. Detailed experimental methodologies for its synthesis and characterization are provided to equip researchers and drug development professionals with actionable, field-proven insights.
Introduction: The Significance of the Benzimidazole Scaffold
The benzimidazole ring system, formed by the fusion of benzene and imidazole, is a privileged scaffold in medicinal chemistry and materials science.[1][2] Its structural similarity to naturally occurring purines allows it to interact with various biological targets, leading to a wide spectrum of pharmacological activities.[3] Consequently, benzimidazole derivatives are integral components of numerous FDA-approved drugs, exhibiting antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[4][5][6]
Within this important class of compounds, 2-Acetylbenzimidazole stands out as a critical intermediate and a versatile building block.[4] Its unique structure, featuring both a reactive carbonyl group and a modifiable imidazole ring, provides multiple avenues for chemical elaboration. A thorough understanding of its properties and reactivity is therefore essential for chemists aiming to leverage this synthon for the creation of novel, high-value molecules.
Physicochemical & Spectroscopic Profile
The precise characterization of 2-Acetylbenzimidazole is fundamental to its effective use in synthesis and research.
Core Properties
The key physicochemical properties of 2-Acetylbenzimidazole are summarized below. It is noteworthy that reported melting points vary across different sources, which may be attributable to the purity of the industrial product versus a highly purified analytical standard.
| Property | Value | Source(s) |
| Chemical Name | 1-(1H-1,3-Benzimidazol-2-yl)-1-ethanone | [7] |
| CAS Number | 18773-95-0 | [2][7][8] |
| Molecular Formula | C₉H₈N₂O | [2][7] |
| Molecular Weight | 160.17 g/mol | [2][7] |
| Appearance | White to light yellow crystalline powder | [2][7] |
| Melting Point | 113-114 °C; 180-181 °C; 189-191 °C | [2][7][9] |
| Boiling Point | ~309.5 - 347.4 °C (Predicted/Calculated) | [2][8][9] |
| Solubility | Insoluble in water; Soluble in various organic solvents | [7][10] |
| pKa (Predicted) | 2.71 ± 0.10 | [2][9] |
Spectroscopic Characterization
Spectroscopic analysis is crucial for confirming the identity and purity of 2-Acetylbenzimidazole. The expected spectral features are as follows:
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¹H NMR (Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons on the benzene ring, the singlet for the three protons of the acetyl methyl group, and a broad singlet for the N-H proton of the imidazole ring.
-
¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbon, the methyl carbon, and the distinct carbons of the benzimidazole ring system.
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IR (Infrared) Spectroscopy: The IR spectrum provides key functional group information. Characteristic absorption bands include a strong peak for the carbonyl (C=O) stretch (typically ~1680 cm⁻¹) and a broad band corresponding to the N-H stretch of the imidazole ring (around 3100-3400 cm⁻¹).[11][12]
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MS (Mass Spectrometry): In an electron impact (EI) mass spectrum, the molecular ion peak (M+) would appear at m/z = 160, corresponding to the molecular weight of the compound.
Synthesis and Chemical Reactivity
Primary Synthesis Pathway
The most prevalent and industrially relevant method for synthesizing 2-Acetylbenzimidazole is the oxidation of its precursor, 2-(α-hydroxyethyl)benzimidazole.[1][7][13] This precursor is readily prepared via the Phillips condensation of o-phenylenediamine with lactic acid.[1][13]
The choice of oxidizing agent is critical for achieving high yield and purity. Strong oxidizing agents like potassium permanganate (KMnO₄) or potassium dichromate (K₂Cr₂O₇) in an acidic medium are commonly employed to convert the secondary alcohol to the desired ketone.[1][2][7]
Causality in Experimental Design: The use of an acidic medium (e.g., dilute H₂SO₄) is essential to activate the oxidizing agent. However, careful control of pH during the workup is paramount. The product, 2-Acetylbenzimidazole, can be soluble in strongly alkaline solutions; therefore, neutralization to a pH of approximately 5.5-7.0 is required to ensure complete precipitation and maximize yield.[1] Over-basification can lead to product loss and contamination with metal salts.[1]
Chemical Reactivity
2-Acetylbenzimidazole's utility as a synthon stems from its two primary reactive sites:
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The Carbonyl Group: The acetyl group's ketone is susceptible to a wide range of reactions. It readily undergoes Claisen-Schmidt condensation with various aromatic aldehydes to form benzimidazole chalcones, which are precursors to other heterocyclic systems like pyrazolines and pyrimidines.[4][5]
-
The Imidazole N-H Group: The acidic proton on the imidazole nitrogen can be deprotonated and subsequently alkylated or acylated, allowing for further structural diversification.[14]
Applications in Agrochemicals and Medicinal Chemistry
The versatile reactivity of 2-Acetylbenzimidazole makes it a valuable starting material in several fields.
-
Agrochemicals: Its most significant industrial application is as the primary intermediate in the synthesis of Thiabendazole .[2][7] Thiabendazole is a broad-spectrum benzimidazole fungicide and anthelmintic used extensively in agriculture for crop protection and post-harvest treatment of fruits.[7]
-
Medicinal Chemistry: In drug discovery, 2-Acetylbenzimidazole serves as a scaffold for generating libraries of diverse heterocyclic compounds. By leveraging its reactive handles, medicinal chemists have synthesized derivatives with potential antibacterial, anticancer, and anti-inflammatory activities.[4][5]
Experimental Methodologies
The following protocols are provided as a self-validating framework for researchers.
Protocol 5.1: Synthesis of 2-Acetylbenzimidazole
This protocol is adapted from literature procedures and should be performed by trained personnel with appropriate safety precautions.[1]
-
Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-(α-hydroxyethyl)benzimidazole (8.1 g, 50 mmol) in dilute sulfuric acid (5%, 40 mL).
-
Oxidant Preparation: Separately, prepare a solution of potassium dichromate (K₂Cr₂O₇) (9.8 g, 50 mmol) in water (60 mL) and concentrated sulfuric acid (20 mL). Caution: This solution is highly corrosive and a strong oxidant.
-
Addition: Cool the flask from Step 1 in an ice bath. Add the potassium dichromate solution dropwise over a period of 20-30 minutes, ensuring the internal temperature is maintained below 20 °C. Vigorous stirring is essential during the addition.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Precipitation: Pour the reaction mixture slowly into 200 mL of ice-cold water.
-
Neutralization: Carefully neutralize the acidic solution by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or dilute ammonium hydroxide (NH₄OH) until the pH reaches 6.0-6.5. A solid precipitate will form.
-
Isolation: Stir the resulting suspension for 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration.
-
Washing & Drying: Wash the filtered solid thoroughly with cold water (3 x 20 mL) to remove inorganic salts. Dry the product in a vacuum oven to yield 2-Acetylbenzimidazole.
Protocol 5.2: Spectroscopic Characterization
-
Sample Preparation for NMR:
-
Dissolve approximately 10-15 mg of the synthesized 2-Acetylbenzimidazole in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm) if the solvent does not provide a reference signal.
-
-
¹H NMR Acquisition:
-
Acquire the spectrum on a 400 MHz or higher spectrometer.
-
Typical parameters: spectral width of 12-16 ppm, relaxation delay of 1-2 seconds, and 16-32 scans for a good signal-to-noise ratio.[15]
-
-
Sample Preparation for IR (KBr Pellet):
-
Thoroughly grind 1-2 mg of the sample with ~100 mg of dry, spectroscopic-grade potassium bromide (KBr) using an agate mortar and pestle.
-
Press the mixture into a thin, transparent pellet using a hydraulic press.
-
-
IR Acquisition:
-
Obtain the spectrum using an FTIR spectrometer, typically scanning from 4000 cm⁻¹ to 400 cm⁻¹.
-
Safety and Handling
2-Acetylbenzimidazole should be handled with standard laboratory precautions.
| Hazard Class | Statement | Pictogram |
| Acute Toxicity, Oral | H302: Harmful if swallowed | GHS07 |
| Skin Irritation | H315: Causes skin irritation | GHS07 |
| Eye Irritation | H319: Causes serious eye irritation | GHS07 |
| Respiratory Irritation | H335: May cause respiratory irritation | GHS07 |
| Data sourced from Sigma-Aldrich. |
Always use personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle the compound in a well-ventilated area or a chemical fume hood.
Conclusion
2-Acetylbenzimidazole is a compound of significant chemical and commercial importance. Its well-defined physicochemical properties, straightforward synthesis, and versatile reactivity make it an indispensable tool for chemists in both industrial and academic settings. From its foundational role in producing the widely used fungicide Thiabendazole to its application as a scaffold for novel therapeutic agents, a deep understanding of 2-Acetylbenzimidazole's chemistry continues to unlock new opportunities in synthesis and drug discovery.
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